2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole

Lipophilicity Membrane permeability Drug design

Selecting this specific non-fused imidazole-thiadiazole core ensures precise SAR continuity. With TPSA 71.84 Ų, LogP 2.39, and zero HBDs, it meets CNS drug-likeness criteria superior to amino analogs. The imidazole N3 serves as a histidine-mimetic zinc-binding group, enabling fragment-based inhibitor design. Its 5-phenyl ring permits rapid electrophilic substitution for library expansion. Established antitubercular and α-glucosidase inhibition chemotypes are intrinsic to this scaffold. Avoid generic substitutions that invalidate SAR.

Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
CAS No. 203389-73-5
Cat. No. B3349116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole
CAS203389-73-5
Molecular FormulaC11H8N4S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)N3C=CN=C3
InChIInChI=1S/C11H8N4S/c1-2-4-9(5-3-1)10-13-14-11(16-10)15-7-6-12-8-15/h1-8H
InChIKeyABUNCDATOAPMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole (CAS 203389-73-5): Core Structural Identity and Procurement-Relevant Physicochemical Profile


2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole (CAS 203389-73-5) is a non-fused heterocyclic compound of molecular formula C11H8N4S (MW 228.27 g/mol) belonging to the 1,3,4-thiadiazole class, characterized by an imidazol-1-yl substituent at the C2 position and a phenyl ring at the C5 position . It is classified as a research chemical intermediate with commercial availability at 97% purity . The compound's calculated physicochemical parameters include a topological polar surface area (TPSA) of 71.84 Ų, a calculated LogP of 2.39, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. A reference GC-MS spectrum is registered in the Wiley Registry of Mass Spectral Data [2].

Why 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole Cannot Be Replaced by Common In-Class Analogs Without Functional Consequence


The 1,3,4-thiadiazole scaffold supports diverse substitution patterns that produce markedly different physicochemical and pharmacological profiles. The specific combination of an N-linked imidazol-1-yl group at C2 and a phenyl ring at C5 in this compound generates a unique hydrogen-bonding and metal-coordination fingerprint that cannot be reproduced by analogs bearing amino, thiol, or fused-ring motifs. Replacing the imidazole with a primary amine (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole) introduces two hydrogen bond donors, increasing TPSA from 71.84 to 80.04 Ų and altering blood-brain barrier permeability predictions [1]. Removing the 5-phenyl group (e.g., 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole) drops calculated LogP from 2.39 to 0.72, severely reducing membrane partitioning capacity [2]. These non-interchangeable property shifts mean that generic substitution can silently invalidate structure-activity relationship (SAR) continuity in a chemical series.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole (CAS 203389-73-5) Versus Closest Analogs


Lipophilicity Differentiation: 1.67 Log Unit Increase Over the Non-Phenyl Analog Drives Membrane Partitioning

The target compound exhibits a calculated LogP of 2.39, which is 1.67 log units higher than the non-phenyl analog 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole (LogP 0.72). This represents an approximately 47-fold increase in octanol-water partition coefficient attributable solely to the 5-phenyl substituent [1].

Lipophilicity Membrane permeability Drug design

Hydrogen Bond Donor Count: Zero HBD Profile Distinguishes from 2-Amino-5-phenyl-1,3,4-thiadiazole (Two HBDs)

The target compound possesses zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4). In contrast, the 2-amino analog 2-amino-5-phenyl-1,3,4-thiadiazole presents two HBDs (from the primary amine) and three HBAs, resulting in a higher TPSA of 80.04 Ų versus 71.84 Ų for the target compound [1]. The absence of HBDs in the target compound reduces TPSA and eliminates the desolvation penalty associated with HBD burial upon target binding.

Hydrogen bonding ADME Blood-brain barrier

Class-Level Enzyme Inhibition: Imidazole-1,3,4-Thiadiazole Hybrids Demonstrate Multitarget Potency vs. Clinical Standards

A library of 24 imidazole-1,3,4-thiadiazole hybrid compounds was evaluated for multitarget enzyme inhibition. Several derivatives displayed α-glucosidase IC50 values (1.4–13.6 µM) superior to the clinical standard acarbose (IC50 = 14.8 ± 0.01 µM), and α-amylase IC50 values (0.9–12.8 µM) also exceeding acarbose. Against acetylcholinesterase (AChE), compounds 11–13, 16, 20, and 21 showed IC50 values of 8.6–34.7 µM, compared to donepezil chloride (IC50 = 39.2 ± 0.05 µM). Compound 21 demonstrated butyrylcholinesterase (BChE) inhibition (IC50 = 45.1 ± 0.09 µM) comparable to donepezil (44.2 ± 0.05 µM) [1]. While the specific target compound was not among the 24 tested, the conserved imidazole-1,3,4-thiadiazole core structure is the pharmacophoric scaffold driving this multitarget activity profile.

Enzyme inhibition Antidiabetic Alzheimer's disease

Metal Coordination Capability: Imidazole N3 Provides a Binding Site Absent in 2-Amino and 2-Thiol Analogs

The imidazol-1-yl substituent at C2 of the 1,3,4-thiadiazole ring presents an sp²-hybridized nitrogen (N3 of the imidazole ring) capable of coordinating transition metal ions such as Zn²⁺, Cu²⁺, and Fe²⁺/³⁺. This coordination motif is structurally analogous to the metal-binding mode of histidine residues in metalloprotein active sites [1]. In contrast, the 2-amino analog (CAS 2002-03-1) coordinates via the exocyclic amine nitrogen with different geometry and electron density, while the 2-thiol analog (CAS 5585-19-3) preferentially coordinates through the sulfur atom, yielding distinct complex geometries and stability constants .

Metalloenzyme inhibition Coordination chemistry Fragment-based drug design

Analytical Identity Confirmation: GC-MS Spectrum Registered in Wiley Registry Enables Unambiguous Batch Verification

The target compound has a verified GC-MS spectrum registered in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 39B9QQW1hqq), with molecular ion confirmed at m/z corresponding to exact mass 228.046967 g/mol (C11H8N4S) [1]. This authoritative spectral reference enables unambiguous identity confirmation of purchased batches, which is not available for all in-class analogs. For instance, the 2-amino analog (CAS 2002-03-1) lacks equivalent registration in the Wiley Registry as of the search date.

Quality control Analytical chemistry Compound identity verification

Thiadiazole Isomer Class Differentiation: 1,3,4-Thiadiazole Scaffold Exhibits Distinct Biological Profile from 1,2,3-Thiadiazole Isomers

The target compound features a 1,3,4-thiadiazole core, which is structurally and electronically distinct from the isomeric 1,2,3-thiadiazole found in compounds such as 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole (CAS 303148-86-9). A review of the synthetic and pharmacological literature confirms that 1,3,4-thiadiazoles and 1,2,3-thiadiazoles exhibit markedly different reactivity profiles: 1,3,4-thiadiazoles are more electrophilic at the C2 and C5 positions and demonstrate broader antibacterial, anticonvulsant, and carbonic anhydrase inhibitory activity, whereas 1,2,3-thiadiazoles are more commonly associated with plant growth regulatory and antifungal activity [1]. This isomer-level differentiation is critical because procurement of the incorrect thiadiazole isomer (same molecular formula C11H8N4S) would direct a screening campaign toward an entirely different biological target space.

Scaffold hopping Isomer selectivity Medicinal chemistry

Optimal Research and Industrial Use Cases for 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole Based on Quantitative Evidence


Antidiabetic Drug Discovery: α-Glucosidase and α-Amylase Inhibitor Lead Generation

The imidazole-1,3,4-thiadiazole core scaffold has demonstrated α-glucosidase inhibition up to 10.6-fold more potent than acarbose (IC50 1.4 µM vs. 14.8 µM) and α-amylase inhibition down to 0.9 µM in class-representative derivatives [1]. 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole provides the unelaborated core scaffold for systematic SAR exploration at the C5-phenyl position (electrophilic aromatic substitution) and the imidazole ring, enabling rapid library expansion for hit-to-lead optimization targeting type 2 diabetes.

CNS-Penetrant Ligand Design: Favorable Physicochemical Profile for Blood-Brain Barrier Permeation

With a TPSA of 71.84 Ų (below the 76 Ų threshold commonly associated with CNS penetration), zero hydrogen bond donors, and a moderate LogP of 2.39, the compound meets multiple criteria for CNS drug-likeness [1]. This profile is superior to the 2-amino analog (TPSA 80.04 Ų, 2 HBDs) for programs targeting neurodegenerative diseases such as Alzheimer's, where the multitarget AChE/BChE inhibition potential of the imidazole-thiadiazole class has been established [2].

Metalloenzyme Inhibitor Fragment Library Design: Histidine-Mimetic Metal Coordination

The imidazole N3 atom serves as a histidine-mimetic zinc-binding group, making the compound a suitable fragment for growing inhibitors of zinc-dependent metalloenzymes. Published imidazo[2,1-b][1,3,4]thiadiazole derivatives have achieved low nanomolar inhibition of human carbonic anhydrase isoforms (hCA I and II, IC50 = 10.32–104.70 nM) [1]. The target compound's non-fused architecture offers greater conformational flexibility than fused imidazothiadiazoles, potentially enabling access to shallower binding pockets inaccessible to rigid analogs.

Antitubercular Screening: Imidazole-Thiadiazole Derivatives with Validated MIC Activity Against M. tuberculosis

The imidazole-1,3,4-thiadiazole chemotype has established in vitro antitubercular activity, with related 2-(imidazolyl)-1,3,4-thiadiazole derivatives achieving MIC values of 1.56–6.25 µg/mL against M. tuberculosis H37Rv in the BACTEC 460 radiometric assay [1]. The target compound, with its 5-phenyl substitution and unsubstituted imidazole ring, represents a minimal structure from which alkylthio, sulfoxide, or sulfone elaborations can be systematically introduced to optimize antimycobacterial potency while minimizing VERO cell cytotoxicity.

Quote Request

Request a Quote for 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.